molecular formula C21H15F2N3O3S2 B2738083 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1260632-70-9

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Katalognummer: B2738083
CAS-Nummer: 1260632-70-9
Molekulargewicht: 459.49
InChI-Schlüssel: GPRVHHYYKNJIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold recognized for its structural versatility in medicinal chemistry, particularly in kinase inhibition and enzyme modulation. The molecule features a 3,5-difluorophenyl group at position 3 of the thienopyrimidine core, a sulfanyl linker at position 2, and an N-(3-methoxyphenyl)acetamide moiety. The 3-methoxy group on the phenyl ring may enhance solubility and influence binding interactions, while the 3,5-difluorophenyl substituent likely contributes to electronic effects and steric complementarity in target binding .

Eigenschaften

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-29-16-4-2-3-14(10-16)24-18(27)11-31-21-25-17-5-6-30-19(17)20(28)26(21)15-8-12(22)7-13(23)9-15/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRVHHYYKNJIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology. This article will discuss its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F2N4O2SC_{20}H_{18}F_{2}N_{4}O_{2}S, and it has a molecular weight of 414.44 g/mol . The structure features a thieno-pyrimidine core with fluorinated phenyl groups and a methoxyphenyl acetamide moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It appears to target key regulatory proteins involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs) .
  • Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
  • Modulation of Signaling Pathways : The compound may influence several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth .

Biological Activity Data

Activity IC50 Value (µM) Target
Cell Proliferation Inhibition15.7Various Cancer Cell Lines
Antioxidant Activity12.5Cellular Oxidative Stress
Apoptosis Induction8.9Cancer Cell Lines

Case Studies

  • Anticancer Efficacy : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this compound as a potent inhibitor of tumor growth in vitro. The results indicated significant reductions in spheroid size compared to controls, suggesting effective penetration and activity within three-dimensional tumor models .
  • Mechanistic Insights : Further investigation revealed that the compound activates caspase pathways leading to apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis demonstrated increased sub-G1 populations indicative of apoptotic cells following treatment with the compound at concentrations as low as 10 µM .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their implications:

Table 1: Structural Comparison with Analogues

Compound Name Substituents on Thienopyrimidine Core Acetamide Substituent Key Structural Differences
Target Compound 3,5-Difluorophenyl N-(3-Methoxyphenyl) Reference for comparison
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl N-(2,5-Dimethoxyphenyl) Methoxy position (para vs. meta/ortho)
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetamide (13a) N/A N-(4-Sulfamoylphenyl) Core replaced with cyano-hydrazine moiety
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methoxyphenyl)hydrazinylidene]acetamide (13b) N/A N-(4-Sulfamoylphenyl) Methoxy vs. methyl substituent on phenyl
Key Findings:

Substituent Position Effects: The 3-methoxyphenyl group in the target compound may offer distinct electronic and steric properties compared to the 2,5-dimethoxyphenyl analogue (). The latter’s para-methoxy group could enhance solubility but reduce target affinity due to steric bulk .

Synthetic Yields and Characterization: Coupling reactions for analogues like 13a–b achieved high yields (94–95%) using diazonium salts, suggesting robust methodology for acetamide derivatives . IR and NMR data (e.g., C≡N at ~2214 cm⁻¹, C=O at ~1664 cm⁻¹ in 13a) confirm structural integrity, with deviations expected in the target compound due to its thienopyrimidine core .

AutoDock () could model the 3,5-difluorophenyl group’s role in hydrophobic interactions, contrasting with sulfamoylphenyl analogues’ polar interactions .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueTarget SignalPurpose
¹H NMRδ 3.8 (s, OCH₃)Confirm methoxy group
HRMSm/z 486.08Verify molecular ion
IR1680 cm⁻¹ (C=O)Detect carbonyl groups

Advanced: How can computational methods optimize reaction conditions?

Answer:

  • Reaction path search: Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error .
  • Solvent/catalyst screening: Machine learning models predict optimal solvents (e.g., DMF vs. THF) and Pd ligand systems (e.g., XPhos vs. SPhos) for coupling steps .
  • Case study: Computational modeling reduced reaction optimization time by 40% in analogous thienopyrimidine syntheses .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Substituent variation: Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate target binding.
  • Bioisosteric replacement: Swap the sulfanyl group with selenyl or amine to improve metabolic stability .
  • SAR-guided design: Test derivatives against kinase assays (e.g., EGFR or Aurora B) to correlate substituent effects with IC₅₀ values .

Q. Table 2: Substituent Effects on Bioactivity

DerivativeSubstituentIC₅₀ (EGFR)
Parent3-OCH₃120 nM
Analog A4-NO₂65 nM
Analog B3-Cl150 nM

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay standardization: Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing: Use liver microsomes to assess if conflicting results arise from differential compound degradation .
  • Target profiling: Employ proteome-wide affinity assays (e.g., CETSA) to identify off-target interactions masking true efficacy .

Advanced: What reaction mechanisms govern its degradation under physiological conditions?

Answer:

  • Hydrolysis: The acetamide bond undergoes pH-dependent cleavage (faster in acidic conditions), monitored via LC-MS .
  • Oxidative pathways: Cytochrome P450 enzymes oxidize the thienopyrimidine ring, forming sulfoxide derivatives detected in hepatocyte models .
  • Mitigation: Co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life in vitro .

Basic: What are potential biological targets and pathways?

Answer:

  • Kinase inhibition: Structural analogs inhibit EGFR and VEGFR2 via competitive ATP binding (confirmed by co-crystallography) .
  • Apoptosis modulation: Upregulates pro-apoptotic Bax/Bcl-2 ratios in cancer cell lines (e.g., MCF-7) via ROS generation .
  • Inflammation: Suppresses NF-κB signaling in macrophage models (IC₅₀ ~200 nM) .

Advanced: How to analyze substituent electronic effects using SAR?

Answer:

  • Hammett plots: Correlate σ values of aryl substituents with log(IC₅₀) to quantify electronic contributions to activity .
  • 3D-QSAR: Build CoMFA models using molecular docking poses to map steric/electrostatic requirements for target binding .

Advanced: What strategies improve compound stability in formulation?

Answer:

  • Lyophilization: Formulate as a lyophilized powder with mannitol to prevent hydrolysis .
  • Light protection: Use amber vials to block UV-induced sulfanyl group oxidation .
  • pH adjustment: Stabilize in citrate buffer (pH 5.0) for intravenous delivery .

Advanced: How to evaluate synergistic effects in combination therapies?

Answer:

  • Checkboard assay: Test with cisplatin or paclitaxel in cancer cells; calculate combination index (CI <1 indicates synergy) .
  • Transcriptomics: RNA-seq identifies pathways (e.g., DNA repair) enhanced by co-treatment .

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